5-(methylsulfonyl)-N-(4-phenoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzoxazepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methanesulfonyl group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Attachment of the phenoxyphenyl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step typically involves amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyphenyl or benzoxazepine moieties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Known for their sedative and anxiolytic effects.
Phenothiazines: Used as antipsychotic agents.
Tricyclic antidepressants: Known for their use in treating depression.
Uniqueness
5-METHANESULFONYL-N-(4-PHENOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific structural features, such as the methanesulfonyl and phenoxyphenyl groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-methylsulfonyl-N-(4-phenoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O5S/c1-31(27,28)25-16-15-22(30-21-10-6-5-9-20(21)25)23(26)24-17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3,(H,24,26) |
InChI Key |
YDBSQORXDLVALQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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